molecular formula C17H21BO3 B1602678 (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-74-6

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid

Cat. No. B1602678
CAS RN: 1072951-74-6
M. Wt: 284.2 g/mol
InChI Key: AABBYGNTCONFJV-UHFFFAOYSA-N
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Description

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, also known as IMPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of proteasome activity, which makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

Target of Action

Boronic acids, in general, are known for their wide application in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling , a biochemical pathway that results in the formation of carbon–carbon bonds. The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that boronic acids, in general, are known for their stability and ease of preparation , which could potentially impact their bioavailability.

Result of Action

The primary result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a broad range of organic compounds .

Action Environment

The action of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments, making it a versatile tool in organic synthesis .

Advantages and Limitations for Lab Experiments

One of the major advantages of using (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in lab experiments is its potent inhibitory activity against the proteasome enzyme. This makes it a valuable tool for studying the role of proteasome activity in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. One of the areas of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Moreover, there is also a need to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of this compound in combination with other drugs or therapies is also an area of interest for future research.

Scientific Research Applications

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity by inhibiting the proteasome activity in cancer cells. Moreover, it has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBYGNTCONFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584758
Record name (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-74-6
Record name (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-74-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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